

"spectroscopic analysis of chromium(III) complexes with different N-donor ligands"

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A Comparative Spectroscopic Guide to Chromium(III) Complexes with N-Donor Ligands

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic properties of chromium(III) complexes featuring various nitrogen-donor ligands, supported by experimental data and detailed protocols.

The coordination chemistry of chromium(III) with N-donor ligands is a field of significant interest, driven by applications ranging from catalysis to biological imaging and therapeutics. The nature of the nitrogen-donor ligand profoundly influences the electronic and steric properties of the Cr(III) center, which is directly reflected in their spectroscopic signatures. This guide provides a comparative analysis of Cr(III) complexes with different N-donor ligands, focusing on UV-Visible, Infrared, and Luminescence spectroscopy.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for chromium(III) complexes with representative N-donor ligands. These values highlight the influence of the ligand field on the electronic transitions and vibrational modes of the complexes.

Table 1: UV-Visible Absorption Data for Selected Cr(III) Complexes with N-Donor Ligands



Complex/Ligan d Type	Ligand	Solvent	λmax (nm) (Assignment)	Reference
Amine	Tris(ethylenedia mine)chromium(I II) chloride	Water	350 (${}^{4}A_{2}g \rightarrow {}^{4}T_{1}g$), 457 (${}^{4}A_{2}g \rightarrow {}^{4}T_{2}g$)	[1]
Amino Acid	[Cr(Tryptophan) ₂ (OH)(H ₂ O)]	Water	215 $(\pi \rightarrow \pi)$, 350-550 $(d-d$ transitions)	[2]
Schiff Base	[Cr(SALEN) (H2O)2]Cl	DMF	275 $(\pi \rightarrow \pi)$, 380 $(n \rightarrow \pi^*)$, 450, 620 $(d-d)$	[3][4]
Schiff Base	Cr(III) complex with furfuralidene semicarbazone	DMSO	307, 423, 595 (d- d transitions)	[5]
N-Heterocyclic Carbene	[Cr(ImPy)₃]³+	MeCN	~325-450 (LMCT)	[6]
Macrocycle	Cr(III) with tetraphenyl tetraaza tricyclo undecane	DMSO	440 (4 A ₂ g → 4 T ₁ g), 680 (4 A ₂ g → 4 T ₂ g)	[7]

Table 2: Infrared Spectroscopy Data for Selected Cr(III) Complexes with N-Donor Ligands



Complex/Li gand Type	Key Vibrational Mode	Free Ligand (cm ⁻¹)	Complex (cm ⁻¹)	Shift (cm ⁻¹)	Reference
Schiff Base	ν(C=N) (azomethine)	~1640	~1630	-10	[3]
Schiff Base	ν(C-O) (phenolic)	-	~1320-1350	-	[3]
Amino Acid	ν(NH ₂)	3079	3051	-28	[2]
Amino Acid	ν(COO ⁻)	1667	1612	-55	[2]
General	ν(Cr-N)	-	~424-550	-	[2][8]
General	ν(Cr-O)	-	~572-644	-	[8]

Table 3: Luminescence Data for Selected Cr(III) Complexes with N-Donor Ligands

Complex/Li gand Type	Ligand	Emission λmax (nm)	Lifetime (µs)	Quantum Yield (%)	Reference
N- Heterocyclic Carbene	2- imidazolylpyri dine (ImPy)	803	13.7	0.014	[6][9][10]
Polypyridyl	bis-pyridyl isoindolines (BPI)	>900	microsecond range	Not specified	[11]
Amine- Thiophenolat e	Macrocyclic hexaamine- dithiophenola te	750	Not specified	45 (at 77K)	[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the synthesis and spectroscopic characterization of Cr(III) complexes with N-donor ligands,



based on common laboratory practices.[5][7][13][14]

General Synthesis of a Cr(III)-Schiff Base Complex

- Ligand Synthesis: A Schiff base ligand is typically synthesized by the condensation reaction of an aldehyde (e.g., salicylaldehyde) with a primary amine in a suitable solvent like ethanol. The mixture is refluxed for 2-4 hours.[5]
- Complexation: To an ethanolic solution of the Schiff base ligand (1 mmol), a solution of CrCl₃·6H₂O (1 mmol) in ethanol is added.
- The reaction mixture is refluxed for 3-4 hours, during which the complex precipitates.
- The precipitate is then filtered, washed with ethanol, and dried in a desiccator over anhydrous CaCl₂.[5]

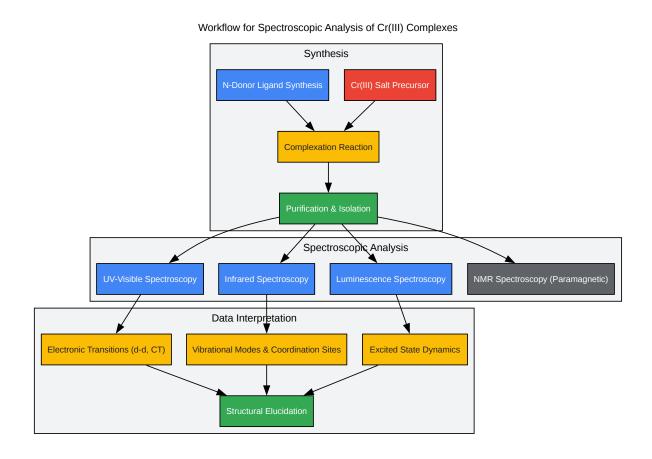
Spectroscopic Characterization

- UV-Visible Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer in a suitable solvent (e.g., DMSO, DMF, water) at a concentration of approximately 10⁻³ M.[3][7] The absorption maxima (λmax) corresponding to d-d transitions and ligand-based transitions are determined.
- Infrared (IR) Spectroscopy: IR spectra are typically recorded using KBr pellets on an FTIR spectrometer in the range of 4000-400 cm⁻¹.[3][7] Key vibrational bands for the free ligand and the complex are compared to confirm coordination.
- Luminescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. Quantum yields are determined relative to a standard, and lifetimes are measured using time-correlated single-photon counting (TCSPC).[6][10]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of Cr(III) complexes.





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Caption: Workflow for the synthesis and spectroscopic analysis of Cr(III) complexes.

Discussion and Conclusion

The spectroscopic analysis of chromium(III) complexes with N-donor ligands reveals distinct trends that are invaluable for understanding their structure-property relationships.



- UV-Visible Spectroscopy: The position of the d-d absorption bands is a direct measure of the ligand field splitting energy (10Dq). Stronger field ligands, such as N-heterocyclic carbenes and some macrocycles, cause a larger splitting, resulting in a blue shift (higher energy) of the absorption bands compared to weaker field ligands like Schiff bases.[1][6][7] The spectra of Schiff base complexes often show intense ligand-to-metal charge transfer (LMCT) bands in addition to the weaker d-d transitions.[3][4]
- Infrared Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the N-donor ligand to the Cr(III) center. A shift in the stretching frequency of key functional groups, such as the azomethine (C=N) group in Schiff bases or the amino (NH₂) group in amino acids, upon complexation is indicative of coordination.[2][3] The appearance of new bands in the far-IR region can be attributed to Cr-N and Cr-O stretching vibrations, providing direct evidence of bond formation.[2][8]
- Luminescence Spectroscopy: While many Cr(III) complexes are only weakly luminescent or non-emissive at room temperature, the appropriate choice of N-donor ligand can lead to complexes with significant near-infrared (NIR) emission.[6][11] Strong-field ligands that enforce a rigid, near-octahedral geometry are crucial for promoting spin-flip emission from the doublet excited states.[6][10] This is particularly evident in complexes with N-heterocyclic carbene and polypyridyl ligands, which can exhibit microsecond lifetimes and emission in the NIR-I and NIR-II regions.[6][11]

In conclusion, the spectroscopic properties of chromium(III) complexes are highly tunable through the judicious selection of N-donor ligands. This guide provides a foundational comparison that can aid researchers in the rational design of novel Cr(III) complexes with tailored spectroscopic and photophysical properties for a wide array of applications.

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